molecular formula C8H4ClFN2 B2540016 2-Chloro-7-fluoro-1,5-naphthyridine CAS No. 1378470-92-8

2-Chloro-7-fluoro-1,5-naphthyridine

Cat. No.: B2540016
CAS No.: 1378470-92-8
M. Wt: 182.58
InChI Key: LCPAJDYXZGMQJZ-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-1,5-naphthyridine (CAS 1378470-92-8) is a high-purity, halogenated heterocyclic compound with the molecular formula C8H4ClFN2 and a molecular weight of 182.58 g/mol . It serves as a privileged scaffold in medicinal chemistry and drug discovery, particularly valued as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) . The presence of both chloro and fluoro substituents on the 1,5-naphthyridine core offers distinct reactivity profiles, enabling selective functionalization via cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange chemistries . This allows researchers to systematically develop complex molecular architectures. With a calculated LogP of 2.27 and zero rotatable bonds, this bicyclic aromatic compound possesses favorable physicochemical properties, making it a valuable building block for optimizing the pharmacokinetic and pharmacodynamic profiles of candidate molecules . This product is intended for research applications and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

2-chloro-7-fluoro-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-2-1-6-7(12-8)3-5(10)4-11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPAJDYXZGMQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 2 Chloro 7 Fluoro 1,5 Naphthyridine and Analogues

Cyclization-Based Naphthyridine Synthesis

The construction of the core 1,5-naphthyridine (B1222797) ring system is the foundational step in the synthesis of 2-chloro-7-fluoro-1,5-naphthyridine. Several classical and modern cyclization strategies are employed, starting from appropriately substituted pyridine (B92270) precursors.

Skraup-Type Methodologies for 1,5-Naphthyridines

The Skraup reaction is a classic method for synthesizing quinolines and has been successfully adapted for the preparation of 1,5-naphthyridines. iipseries.orguop.edu.pk This reaction typically involves the condensation of a 3-aminopyridine (B143674) derivative with glycerol (B35011) in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent. iipseries.orgacs.org

The general mechanism proceeds through several key steps:

Dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein. uop.edu.pkyoutube.com

Michael-type addition of the 3-aminopyridine to acrolein. uop.edu.pk

Acid-catalyzed cyclization of the resulting intermediate. uop.edu.pk

Dehydration and subsequent oxidation to yield the aromatic 1,5-naphthyridine ring system. uop.edu.pkyoutube.com

For instance, the synthesis of the parent 1,5-naphthyridine can be achieved from 3-aminopyridine. iipseries.org To obtain substituted analogues that could serve as precursors to this compound, a correspondingly substituted 3-aminopyridine is required. For example, reacting a 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) can yield 2,8-dimethyl-1,5-naphthyridine. mdpi.com The reaction conditions can be harsh and sometimes violent, necessitating the use of moderators like ferrous sulfate (B86663) or boric acid. uop.edu.pk Modifications to the classic Skraup reaction, such as using milder catalysts like iodine or employing alternative reagents, have been developed to improve yields and safety. mdpi.comnih.gov

Friedländer Condensation Approaches for Naphthyridines

The Friedländer synthesis offers another versatile route to the 1,5-naphthyridine core. This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.com To synthesize 1,5-naphthyridines, a 3-aminopyridine-4-carbaldehyde or a 3-amino-4-acylpyridine serves as the starting material.

The reaction can be catalyzed by either acids or bases and generally proceeds via the following steps:

Initial formation of a Schiff base between the amino group of the pyridine derivative and the carbonyl of the reaction partner, or an initial aldol-type condensation. wikipedia.org

Intramolecular cyclization.

Dehydration to form the final aromatic naphthyridine product.

This approach is highly modular, allowing for the synthesis of a wide range of substituted naphthyridines by varying the two starting components. nih.govresearchgate.net For example, the condensation of 2-aminonicotinaldehyde with various active methylene (B1212753) compounds under piperidine (B6355638) catalysis, often enhanced by microwave irradiation, provides an efficient route to substituted 1,8-naphthyridines, and similar principles apply to the 1,5-isomer. Recent advancements have focused on developing milder and more environmentally friendly conditions, such as using water as a solvent or employing novel catalysts. acs.orgorganic-chemistry.org

Conrad-Limpach-Knorr and Pfitzinger Reactions for Naphthyridinones

The Conrad-Limpach-Knorr and Pfitzinger reactions are powerful methods for synthesizing quinolones and quinoline-4-carboxylic acids, respectively, and can be adapted for naphthyridinone synthesis. These naphthyridinones are valuable intermediates that can be subsequently converted to halo-naphthyridines like this compound.

The Conrad-Limpach reaction involves the condensation of a 3-aminopyridine with a β-ketoester. mdpi.comnih.gov Depending on the reaction conditions, different isomers can be formed. The reaction first produces an enamine intermediate. Thermal cyclization of this intermediate typically leads to a 4-hydroxynaphthyridine (or its keto tautomer, a naphthyridin-4-one). nih.gov Using Meldrum's acid in place of β-ketoesters is a common modification to produce these 4-hydroxynaphthyridine derivatives. mdpi.comnih.gov

The Pfitzinger reaction utilizes an isatin (B1672199) derivative, which, upon base-catalyzed ring-opening, reacts with a carbonyl compound to yield a quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net The analogous reaction for naphthyridines would require a pyridine-fused isatin. The mechanism involves the hydrolysis of the isatin's amide bond to form a keto-acid, which then condenses with a ketone or aldehyde. wikipedia.org The resulting intermediate cyclizes and dehydrates to form the final product. wikipedia.orgjocpr.com The products of these reactions, naphthyridinones or their carboxylic acid derivatives, possess hydroxyl groups that can be converted to chlorine atoms using reagents like phosphorus oxychloride (POCl₃). nih.gov

Other Cycloaddition and Condensation Routes (e.g., Aza-Diels-Alder, Claisen-Schmidt)

Beyond the classical named reactions, various other cycloaddition and condensation strategies have been employed for the synthesis of the naphthyridine framework.

The Aza-Diels-Alder reaction , a modification of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a powerful tool for constructing nitrogen-containing six-membered rings. wikipedia.org To form a 1,5-naphthyridine ring, one could envision a reaction between an appropriately substituted 1-aza-1,3-butadiene (e.g., derived from a 3-aminopyridine) and an alkyne, or between a pyridine (acting as the azadiene component) and an alkene. nih.gov For example, Lewis acid-catalyzed reactions between N-(3-pyridyl)aldimines and alkynes can lead to 1,5-naphthyridines through a stepwise [4+2]-cycloaddition mechanism. nih.gov These reactions can offer high regio- and stereoselectivity. nih.gov

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another carbonyl compound that can enolize. wikipedia.org While typically used to form α,β-unsaturated ketones, this reaction can be a key step in a multi-step synthesis of naphthyridines. For instance, a Claisen-Schmidt condensation can be used to build a complex side chain on a pyridine ring, which is then cyclized in a subsequent step to form the second ring of the naphthyridine system. Solvent-free versions of this reaction have been developed, offering an environmentally friendly approach. researchgate.net

Functionalization and Derivatization of Naphthyridine Scaffolds

Once the 1,5-naphthyridine core is synthesized, the introduction of specific halogen substituents is required to produce this compound. This often involves regioselective halogenation strategies.

Regioselective Halogenation Strategies (Chlorination and Fluorination)

Direct halogenation of the 1,5-naphthyridine ring can be challenging due to the deactivating effect of the ring nitrogens and potential issues with regioselectivity. Therefore, multi-step strategies are often employed.

A common approach involves the synthesis of a dihydroxynaphthyridine (a naphthyridinedione) precursor, for example, via the Conrad-Limpach methodology. These hydroxyl groups can then be converted to chloro groups. The chlorination of naphthyridinones is frequently achieved by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This reaction transforms the keto groups of the naphthyridinedione into chloro substituents, which can lead to a 2,7-dichloro-1,5-naphthyridine intermediate.

Once a dichloro- or a chloro-hydroxo-naphthyridine is obtained, a nucleophilic aromatic substitution (SNAr) reaction can be used to introduce the fluorine atom. The chlorine atom is a good leaving group, and its replacement by fluoride (B91410) can be accomplished using a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like DMSO or sulfolane. This is known as the Halex (halogen exchange) reaction. The regioselectivity of this substitution can be influenced by the electronic effects of the substituents already present on the ring.

Alternatively, direct C-H fluorination methods are an area of active research. ucl.ac.uk Diazotization of an amino-substituted naphthyridine followed by a Schiemann-type reaction (fluorodediazoniation) is a classic method for the regioselective introduction of fluorine. nih.gov More modern methods might involve palladium-catalyzed C-H activation/fluorination, although this would require a suitable directing group to ensure regioselectivity at the desired position. ucl.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki, Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile platform for the functionalization of the this compound scaffold. The differential reactivity of the chloro and fluoro substituents allows for selective transformations.

Stille Coupling: The Stille reaction, which couples an organostannane with an organic halide, has been utilized in the synthesis of 1,5-naphthyridine rings. For instance, a chloronitropyridine can react with tributyl(1-ethoxyvinyl)tin, followed by a series of transformations including fluorination, condensation, and nitro reduction-deoxobromination, to construct the 1,5-naphthyridine core. mdpi.com

Suzuki Coupling: The Suzuki coupling, involving the reaction of an organoboron compound with an organic halide, is a widely employed method for creating C-C bonds. This reaction has been successfully applied to 2-iodo-1,5-naphthyridine, which undergoes coupling with various aromatic and heteroaromatic boronic acids to produce 2-aryl-1,5-naphthyridines in high yields. researchgate.net While the direct Suzuki coupling of this compound is less commonly detailed, the principles of activating a C-Cl bond in the presence of a C-F bond are well-established in palladium catalysis. mdpi.comresearchgate.net The choice of palladium catalyst and ligands is crucial for achieving selective activation of the C-Cl bond over the more inert C-F bond.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an organic halide. It has been successfully used to introduce amino substituents into the 1,5-naphthyridine ring. For example, 2-amino-1,5-naphthyridine derivatives have been synthesized via the palladium-catalyzed amination of a corresponding chloro-1,5-naphthyridine using a phosphine (B1218219) ligand such as XantPhos. nih.gov This methodology provides a direct route to aminated naphthyridines, which are important pharmacophores.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Naphthyridine Scaffolds
Reaction TypeNaphthyridine SubstrateCoupling PartnerKey Reagents/CatalystProduct TypeReference
Stille CouplingChloronitropyridine (precursor to naphthyridine)Tributyl(1-ethoxyvinyl)tinPalladium catalyst1,5-Naphthyridine ring mdpi.com
Suzuki Coupling2-Iodo-1,5-naphthyridineAromatic/heteroaromatic boronic acidsPalladium catalyst2-Aryl-1,5-naphthyridines researchgate.net
Buchwald-Hartwig Amination2-Chloro-1,5-naphthyridineVarious aminesPalladium catalyst, XantPhos2-Amino-1,5-naphthyridine derivatives nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems, including this compound. The electron-deficient nature of the naphthyridine ring, further enhanced by the presence of electronegative halogen atoms, facilitates attack by nucleophiles.

The reactivity of halogens in SNAr reactions on naphthyridine rings generally follows the order F > Cl > Br > I. This makes the fluorine atom at the 7-position of this compound a prime site for substitution by various nucleophiles. However, the chlorine at the 2-position can also be displaced, often under different reaction conditions. nih.gov This differential reactivity allows for selective functionalization.

Amines are common nucleophiles used in SNAr reactions with halogenated naphthyridines. For instance, chlorinated naphthyridines have been subjected to microwave-assisted nucleophilic substitution with appropriate amines to generate various alkylamino-substituted compounds. nih.gov Similarly, the synthesis of 1,5-naphthyridine-based inhibitors has been achieved through the SNAr reaction of a halogenated 1,5-naphthyridine core with a variety of amines to introduce amino substituents at the 4-position. nih.gov The reaction of 4-chloro-1,5-naphthyridine (B1297630) with 3-(2-nitro-1-imidazolyl)-propylamine is another example of direct amination via SNAr. nih.gov

Beyond amines, other nucleophiles such as thiols can also be employed. For example, treatment of a chloro-1,5-naphthyridine derivative with sodium methanethiol (B179389) in the presence of sodium hydride has been used to furnish the corresponding methylsulfanyl derivative. nih.gov

Table 2: Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthyridines
Halogenated NaphthyridineNucleophileReaction ConditionsProductReference
Chlorinated naphthyridinesAlkylaminesMicrowave irradiationAlkylamino substituted 1,5-naphthyridines nih.gov
4-Chloro-1,5-naphthyridine3-(2-nitro-1-imidazolyl)-propylamineDirect amination4-Amino-substituted 1,5-naphthyridine nih.gov
Chloro-1,5-naphthyridine derivativeSodium methanethiolNaHMethylsulfanyl-1,5-naphthyridine derivative nih.gov

Electrophilic Substitution Reactions on the Naphthyridine Core

The reactivity of the 1,5-naphthyridine core towards electrophiles is influenced by the two nitrogen atoms, which are the most nucleophilic centers. nih.gov Electrophilic attack generally occurs at the nitrogen atoms, leading to N-alkylation, N-acylation, or N-oxidation.

N-Alkylation, N-Acylation, and N-Tosylation: 1,5-naphthyridines readily react with alkyl halides to form N-alkylsubstituted 1,5-naphthyridinium salts. nih.gov These reactions demonstrate the nucleophilic character of the ring nitrogens. The reactivity of the nitrogen atoms can be utilized to introduce a variety of functional groups through reactions with electrophiles like isocyanates, tosyl halides, and epoxides. nih.gov

Halogenation: Direct halogenation of the 1,5-naphthyridine ring at carbon atoms can be challenging but is achievable under specific conditions. For instance, bromination of 1,5-naphthyridine with bromine in acetic acid can yield brominated derivatives that serve as valuable intermediates for further functionalization. mdpi.comnih.gov The incorporation of chlorine can be facilitated by first forming the N-oxide derivative. mdpi.comnih.gov

Directed Ortho-Metalation and Other Functional Group Transformations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org This technique involves the use of a directing metalation group (DMG), which is a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgwikipedia.org In the context of 1,5-naphthyridines, the nitrogen atoms themselves can act as directing groups.

This strategy allows for the introduction of various electrophiles at specific positions on the naphthyridine ring that would be difficult to access through other means. For example, metalation of 2-methyl-1,5-naphthyridines in the presence of a strong base like potassium bis(trimethylsilyl)amide, followed by treatment with an aryl or pyridyl ester, can lead to the formation of ketones at the position ortho to the nitrogen. nih.gov

Multi-Component Reactions (MCRs) for Naphthyridine Complexity

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like naphthyridines in a single step from three or more starting materials. rsc.org A notable example is the Povarov-type [4+2]-cycloaddition reaction, which has been used to synthesize fused 1,5-naphthyridine derivatives. nih.gov This reaction can be performed as a one-pot, three-component reaction between an aminopyridine, an aldehyde, and a dienophile. nih.gov For instance, the reaction of 3-aminopyridine, an aldehyde, and an alkene like indene (B144670) can lead to the formation of tetracyclic tetrahydro nih.govrsc.orgnaphthyridine derivatives. nih.gov This strategy allows for the rapid generation of molecular complexity and the construction of diverse libraries of naphthyridine-containing compounds.

Another example involves a novel MCR under high pressure between a 2-phenylhydrazono derivative, malononitrile, and an aromatic aldehyde or acetone (B3395972) to generate pyridazino[5,4,3-de] nih.govbaranlab.orgnaphthyridine derivatives. rsc.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro 7 Fluoro 1,5 Naphthyridine

Pathways of Electrophilic Reactivity

The 1,5-naphthyridine (B1222797) core is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. nih.gov Reactions with electrophiles, such as nitration and halogenation, typically require harsh conditions and often result in low yields. In the case of 2-Chloro-7-fluoro-1,5-naphthyridine, the presence of two electron-withdrawing halogen substituents further deactivates the ring system, making electrophilic attack even more challenging.

Electrophilic attack, if it were to occur, would be directed to positions that are least deactivated by the nitrogen atoms and the halogen substituents. However, literature on direct electrophilic substitution on this compound is scarce. In related fused 1,5-naphthyridine systems, such as benzonaphthyridines, electrophilic substitution like nitration occurs preferentially on the less deactivated benzene (B151609) ring. nih.gov

One common electrophilic reaction involving the nitrogen atoms in the 1,5-naphthyridine ring is N-alkylation. The lone pair of electrons on the nitrogen atoms can react with electrophiles like alkyl halides to form quaternary naphthyridinium salts. nih.gov

Mechanisms of Nucleophilic Reactivity and Displacement

The electron-deficient nature of the 1,5-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the chlorine atom at the 2-position is an excellent leaving group, and this position is activated towards nucleophilic attack by the ring nitrogens. The fluorine atom at the 7-position also activates the ring towards nucleophilic attack, although fluorine itself is generally a poorer leaving group than chlorine in SNAr reactions under many conditions.

The most prevalent reaction of this compound is the displacement of the 2-chloro substituent by a variety of nucleophiles. These reactions typically proceed through a Meisenheimer complex intermediate, where the nucleophile adds to the carbon bearing the chlorine, and subsequent elimination of the chloride ion restores aromaticity.

Common nucleophiles that react with chloro-1,5-naphthyridines include amines, alkoxides, and thiols, leading to the formation of amino-, alkoxy-, and thioether-substituted naphthyridines, respectively. nih.gov

Table 1: Representative Nucleophilic Displacement Reactions on Chloro-1,5-Naphthyridines

ReactantNucleophileConditionsProductReference
2-Chloro-1,5-naphthyridineAmmoniaEthanolic solution, sealed tube, 150°C2-Amino-1,5-naphthyridine nih.gov
4-Chloro-1,5-naphthyridine (B1297630)3-(2-nitro-1-imidazolyl)-propylamine-4-(3-(2-nitro-1-imidazolyl)propylamino)-1,5-naphthyridine nih.gov
4-Chloro-1,5-naphthyridineSodium methanethiolateNaH4-(Methylsulfanyl)-1,5-naphthyridine nih.gov
2,6-Dichloro-1,5-naphthyridineVarious amines-Substituted 2-amino-6-chloro-1,5-naphthyridines nih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are also powerful methods for the functionalization of chloro-naphthyridines, allowing for the formation of C-C and C-N bonds. nih.gov

Stereochemical Aspects of Naphthyridine Transformations

The core this compound is an achiral molecule. Stereochemical considerations become important when it is transformed into chiral products. This can occur through several pathways:

Introduction of a stereocenter: Reaction with a chiral nucleophile or a reagent that introduces a chiral center onto the naphthyridine core or a substituent.

Atropisomerism: In some highly substituted biaryl systems involving the naphthyridine ring, hindered rotation around a single bond can lead to atropisomers, which are stereoisomers.

Asymmetric catalysis: The use of chiral catalysts can induce enantioselectivity in reactions such as reductions or additions to the naphthyridine ring.

For instance, in the synthesis of related tetrahydro-1,5-naphthyridines, aza-Diels-Alder reactions have been employed to control the formation of two stereocenters. nih.gov However, specific studies on the stereochemical aspects of reactions involving this compound are not extensively documented in the reviewed literature.

Oxidative and Reductive Transformations of the Naphthyridine Ring System

Oxidation: The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized to form N-oxides using oxidizing agents such as peroxy acids (e.g., m-CPBA). The formation of an N-oxide can alter the reactivity of the ring, for example, by facilitating nucleophilic substitution at the alpha and gamma positions. In some cases, strong oxidation can lead to the degradation of the ring system.

Reduction: The 1,5-naphthyridine ring can be reduced under various conditions. Catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, can reduce one or both of the pyridine (B92270) rings to yield tetrahydro- or octahydro-1,5-naphthyridines. The choice of catalyst, solvent, and reaction conditions can influence the extent of reduction. For example, the reduction of a related 7-fluoro-1,5-naphthyridine to its tetrahydro derivative has been reported.

Rearrangement Reactions Involving Naphthyridine Structures

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or functional groups of a molecule are reorganized. While various rearrangement reactions are known for heterocyclic systems, specific examples involving the this compound scaffold are not well-documented in the scientific literature.

In related heterocyclic chemistry, rearrangements such as the Beckmann or Curtius rearrangement could potentially be applied to functionalized naphthyridine derivatives to access different substitution patterns or ring systems. For example, a Curtius rearrangement has been utilized in the synthesis of fused imidazo[4,5-c] iau.irsynquestlabs.comnaphthyridin-2-ones from a carboxylic acid precursor. However, the direct involvement of this compound in such rearrangements has not been reported.

Advanced Spectroscopic and Structural Analysis of 2 Chloro 7 Fluoro 1,5 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-Chloro-7-fluoro-1,5-naphthyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous assignment of its atoms.

¹H NMR: The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the naphthyridine skeleton. Each signal would exhibit splitting patterns (coupling) based on its neighboring protons and the fluorine atom.

The protons on the pyridine (B92270) ring containing the fluorine (H-6 and H-8) would show coupling to each other and additional, smaller coupling to the fluorine atom.

The protons on the pyridine ring containing the chlorine (H-3 and H-4) would couple to each other.

The chemical shifts would be influenced by the electronegativity and position of the nitrogen, chlorine, and fluorine atoms. Protons adjacent to the ring nitrogens are expected to be the most downfield. For the parent 1,5-naphthyridine (B1222797), proton signals appear between δ 7.6 and 9.0 ppm. chemicalbook.com

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display eight unique signals, one for each carbon atom in the molecule.

The carbons directly bonded to the electronegative nitrogen (C-2, C-6), chlorine (C-2), and fluorine (C-7) atoms would show the most significant downfield shifts. Data for unsubstituted 1,5-naphthyridine shows carbon signals from approximately δ 124 to 151 ppm. chemicalbook.com

Crucially, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.). The one-bond coupling (¹JCF) is typically very large ( >200 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller. iastate.edugithub.iolibretexts.org

¹⁹F NMR: ¹⁹F NMR is highly sensitive and would show a single resonance, confirming the presence of one fluorine environment. The signal's multiplicity would be a doublet of doublets, resulting from coupling to the two neighboring protons (H-6 and H-8).

Table 1: Expected NMR Data for this compound
TechniqueExpected ObservationsInformation Gained
¹H NMR4 signals in aromatic region (approx. δ 7.5-9.5 ppm) with complex splitting (doublets, doublet of doublets) due to H-H and H-F coupling.Confirms the number and environment of all hydrogen atoms; provides connectivity information through coupling patterns.
¹³C NMR8 unique signals in the aromatic region (approx. δ 120-160 ppm). Signals will show splitting due to C-F coupling with characteristic J-values.Confirms the carbon skeleton; C-F coupling helps assign specific carbon atoms relative to the fluorine substituent.
¹⁹F NMR1 signal, split into a doublet of doublets by adjacent protons.Confirms the presence and electronic environment of the fluorine atom and its proximity to protons.

Note: The chemical shift ranges provided are estimations based on related structures and general principles.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

For this compound, the spectra would be dominated by vibrations of the aromatic system and the carbon-halogen bonds.

Aromatic C-H stretching: Expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.orgorgchemboulder.com

Aromatic C=C and C=N stretching: A series of characteristic sharp peaks in the 1600-1400 cm⁻¹ region, which constitute the "fingerprint" of the naphthyridine ring system. orgchemboulder.comthieme-connect.de

C-F stretching: A strong absorption typically found in the 1400-1000 cm⁻¹ range for aryl fluorides. wpmucdn.comchemistrytalk.org

C-Cl stretching: A strong absorption generally observed in the 850-550 cm⁻¹ region. libretexts.orglibretexts.org

Table 2: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic Ring (C=C, C=N) Stretch1600 - 1400IR, Raman
Aromatic C-F Stretch1400 - 1000IR (Strong)
Aromatic C-Cl Stretch850 - 550IR (Strong)
C-H Out-of-Plane Bending900 - 675IR, Raman

Note: These are general frequency ranges and the exact positions can vary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. The molecular formula of this compound is C₈H₄ClFN₂. The calculated monoisotopic mass allows for unambiguous confirmation of the elemental composition. A key feature would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show two peaks for the molecular ion, M⁺ and (M+2)⁺, separated by two mass units, with a relative intensity ratio of roughly 3:1. chemguide.co.uk

Fragmentation Pattern: Upon electron impact ionization, the molecular ion can fragment into smaller, charged pieces. The fragmentation pattern provides a structural fingerprint.

Loss of a chlorine radical (·Cl) or a fluorine radical (·F) would be expected.

Elimination of small neutral molecules like hydrogen cyanide (HCN) from the pyridine rings is a common fragmentation pathway for nitrogen heterocycles.

The relative abundance of the fragment ions helps piece together the molecule's structure.

Table 3: Molecular Mass Information for this compound
AttributeValueSignificance
Molecular FormulaC₈H₄ClFN₂Defines the elemental composition.
Monoisotopic Mass182.0047 uConfirmed by HRMS to verify the molecular formula.
Key Isotopic PeaksM⁺ and (M+2)⁺A ~3:1 intensity ratio confirms the presence of one chlorine atom.
Expected Fragments[M-Cl]⁺, [M-F]⁺, [M-HCN]⁺Provides evidence for the specific atoms and ring structures present.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the fused aromatic system and the C-Cl and C-F bonds.

Planarity: Quantifying the planarity of the 1,5-naphthyridine ring system.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential π-π stacking interactions, which are common in planar aromatic systems and influence the material's bulk properties. nih.gov

To date, a crystal structure for this compound has not been reported in public databases such as the Cambridge Crystallographic Data Centre (CCDC).

Chiroptical Spectroscopy (if relevant to chiral derivatives)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules (molecules that are non-superimposable on their mirror images).

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can map the electron distribution, identify reactive sites, and quantify the electronic effects of substituents.

For 2-Chloro-7-fluoro-1,5-naphthyridine, the presence of two nitrogen atoms in the bicyclic system and two different halogen atoms significantly influences its electronic landscape. The nitrogen atoms act as electron sinks, polarizing the aromatic system. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect. The chlorine atom also withdraws electron density, though to a lesser extent than fluorine, and its larger size and polarizability can influence non-covalent interactions.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the LUMO is often distributed over the carbon atoms bearing the halogen substituents, suggesting these are susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In this compound, regions of negative potential are expected around the nitrogen atoms, making them sites for protonation or coordination to metal ions. Regions of positive potential, influenced by the electron-withdrawing halogens, highlight areas prone to nucleophilic attack.

Table 1: Representative Calculated Electronic Properties for this compound * Disclaimer: The following data are illustrative, based on typical DFT calculations (B3LYP/6-31G level of theory) for similar heterocyclic compounds, as specific published data for this molecule is unavailable.*

ParameterCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy-1.8 eVIndicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)5.4 eVCorrelates with chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Reaction Pathway Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be too transient to observe experimentally. nih.govscirp.orgscirp.org For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), particularly the displacement of the chlorine atom at the 2-position. nih.gov

The reactivity of the 1,5-naphthyridine (B1222797) core is similar to that of quinolines. nih.gov The chlorine at the C2 position is activated towards nucleophilic attack by the adjacent nitrogen atom (N1). Computational models can be used to simulate the reaction pathway of this molecule with a nucleophile, such as an amine or an alcohol.

The process involves:

Reactant Complex Formation: Modeling the initial interaction between this compound and the nucleophile.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate. For an SNAr reaction, this typically corresponds to the formation of a Meisenheimer-like complex, where the nucleophile has added to the ring and the aromaticity is temporarily broken. nih.govresearchgate.net The energy of this transition state determines the activation energy (Ea) of the reaction.

Intermediate and Product Complex Analysis: Characterizing any stable intermediates and the final product complex after the leaving group (chloride) has departed.

By comparing the activation energies for nucleophilic attack at the 2-position (C-Cl) versus the 7-position (C-F), computational studies can predict the regioselectivity of the reaction. Generally, the C-Cl bond is more readily cleaved than the C-F bond in SNAr reactions under typical conditions, a prediction that can be quantified through computational modeling.

Predictive Modeling of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data. acs.orgnih.govnih.govgithub.io

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. nih.gov These predictions are highly sensitive to the electronic environment of each nucleus. For this compound, calculations can predict the downfield shifts of protons and carbons adjacent to the electronegative nitrogen and halogen atoms. Comparing calculated spectra with experimental data can confirm the molecular structure. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can also be computed. These frequencies correspond to the stretching and bending of bonds and can be correlated with peaks in an experimental IR spectrum. Key predicted vibrations would include the C-Cl and C-F stretching modes, as well as the characteristic C=C and C=N stretching frequencies of the naphthyridine ring system.

Table 2: Representative Predicted Spectroscopic Data for this compound * Disclaimer: The following data are for illustrative purposes and represent typical values that would be expected from computational predictions. Experimental values may vary.

Spectroscopy TypeParameterPredicted Value
¹³C NMRChemical Shift (δ) of C2 (bearing Cl)~155 ppm
¹³C NMRChemical Shift (δ) of C7 (bearing F)~160 ppm (with large C-F coupling)
¹⁹F NMRChemical Shift (δ)~ -120 ppm
IRC-Cl Stretch (ν)~750 cm⁻¹
IRC-F Stretch (ν)~1250 cm⁻¹

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The 1,5-naphthyridine scaffold is a common feature in molecules designed as kinase inhibitors. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand, such as this compound, might bind to a biological target like a protein kinase. nih.govmdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand within the active site of a protein. A scoring function is used to estimate the binding affinity. For this compound, docking studies could reveal key interactions:

Hydrogen Bonds: The nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors, often interacting with key amino acid residues like the "hinge region" of a kinase.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like an oxygen from a carbonyl group) in the protein's binding pocket.

Hydrophobic Interactions: The aromatic ring system can form hydrophobic and π-stacking interactions with nonpolar residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the dynamic behavior of the ligand-protein complex over time (typically nanoseconds to microseconds). nih.govrsc.orgacs.org These simulations provide insights into the stability of the predicted binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. nih.gov Key outputs include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and an analysis of persistent interactions over the simulation time.

Table 3: Representative Molecular Docking and MD Simulation Metrics * Disclaimer: These values are hypothetical for docking this compound into a representative kinase active site (e.g., ALK5). nih.gov Actual values depend on the specific protein target.

Simulation TypeParameterIllustrative Value/Finding
Molecular DockingBinding Affinity (Score)-8.5 kcal/mol
Molecular DockingKey Predicted InteractionsH-bond from N1 to hinge region; Halogen bond from Cl to backbone carbonyl.
MD SimulationLigand RMSD< 2.0 Å (over 100 ns)
MD SimulationInteraction PersistenceN1-Hinge H-bond present >90% of simulation time.

Structure-Energy Relationship Analysis

Structure-energy relationship analysis involves using computational methods to understand how the three-dimensional structure of a molecule relates to its stability and energy. nih.govnih.govkjpp.net For this compound, the core structure is planar and relatively rigid. However, computational analysis can still provide valuable information.

Conformational Analysis: While the naphthyridine core is planar, computational geometry optimization confirms the lowest energy arrangement of the atoms and the precise bond lengths and angles.

Strain Energy: Calculations can quantify the degree of ring strain, if any, and the electronic consequences of fusing two pyridine (B92270) rings.

Design, Synthesis, and Characterization of Novel Naphthyridine Analogues and Derivatives

Strategic Incorporation of Halogen Substituents in Naphthyridine Systems

The introduction of halogen atoms onto the 1,5-naphthyridine (B1222797) ring is a critical step in the synthesis of advanced analogues. Halogenated 1,5-naphthyridines are valuable intermediates, as the halide group acts as a good leaving group for subsequent nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. nih.gov

Common synthetic strategies for halogenation include:

From Hydroxy-naphthyridines: A frequently used method involves the conversion of a carbonyl group in 1,5-naphthyridinones into a halo-naphthyridine. This is typically achieved by reacting the corresponding hydroxy-1,5-naphthyridine with a phosphoryl halide, such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃), or with phosphorus pentahalides. nih.govgoogle.com

Direct Halogenation: Direct electrophilic halogenation can also be employed. For instance, bromination of the 1,5-naphthyridine core has been achieved using bromine in acetic acid. nih.gov

Fluorination: The regioselective introduction of fluorine can be accomplished through methods like the diazotization-fluorodediazoniation of an amino-naphthyridine precursor. nih.gov Other specialized fluorinating agents can also be used. nih.gov

The presence of both a chloro and a fluoro substituent, as in 2-Chloro-7-fluoro-1,5-naphthyridine, offers differential reactivity. The chlorine atom is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the fluorine atom, allowing for selective functionalization at the C-2 position. This strategic placement of halogens is fundamental for building complex molecules and combinatorial libraries. The reactivity pattern of 1,5-naphthyridines shows similarities to quinolines, making them susceptible to a range of reactions including nucleophilic substitution and metal-catalyzed cross-coupling. nih.gov

Method Reagents/Conditions Outcome Reference
From Hydroxy-derivativesPhosphoryl halide (e.g., POCl₃)Conversion of hydroxyl group to halide (e.g., chloride) nih.gov
Direct BrominationBromine in acetic acidIntroduction of bromine atom onto the naphthyridine ring nih.gov
FluorinationDiazotization-fluorodediazoniationRegioselective introduction of fluorine nih.gov

Fused Naphthyridine Architectures

Fusing additional rings to the 1,5-naphthyridine core generates complex polycyclic systems with unique three-dimensional structures and properties. nih.govencyclopedia.pubmdpi.comnih.gov These fused architectures are of significant interest due to their presence in biologically active natural products and their applications in medicinal chemistry. nih.govmdpi.comnih.gov Synthetic strategies are diverse and are often classified by the type of ring being fused to the naphthyridine scaffold. nih.govmdpi.comnih.gov

The synthesis of naphthyridines fused with a benzene (B151609) ring, known as benzonaphthyridines, is well-established. nih.gov These compounds are precursors to important molecules, including the antimalarial drug pyronaridine. nih.gov

Key synthetic routes include:

Friedländer Synthesis: This reaction involves the condensation of a 3-aminoquinoline (B160951) derivative with a carbonyl compound. For example, 2-(pyridin-2-yl)benzo[b] nih.govmdpi.comnaphthyridine can be prepared via a modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine. nih.gov

Skraup Synthesis: A modification of the Skraup reaction is another common approach. The reaction of 4-aminoisoquinoline (B122460) with methyl vinyl ketone can produce 4-methylbenzo[c] nih.govmdpi.comnaphthyridine. nih.gov Similarly, starting from 2-aminobenzo[f]quinoline and glycerol (B35011), naphtho[2,1-b] nih.govmdpi.comnaphthyridines can be synthesized. nih.gov

Cyclization Reactions: Benzo[b] nih.govmdpi.comnaphthyridine derivatives can be formed through the cyclization of intermediates like 2-[(6-methoxy-3-pyridyl)amino]-3-nitrobenzoic acid upon heating in sulfuric acid. nih.gov

Fused System Synthetic Method Key Precursors Reference
Benzo[b] nih.govmdpi.comnaphthyridineFriedländer Synthesis3-Aminoquinoline derivatives, Carbonyl compounds nih.gov
Benzo[c] nih.govmdpi.comnaphthyridineModified Skraup Synthesis4-Aminoisoquinoline, Methyl vinyl ketone nih.gov
Naphtho[2,1-b] nih.govmdpi.comnaphthyridineSkraup Synthesis2-Aminobenzo[f]quinoline, Glycerol nih.gov

Fusing heterocyclic rings to the 1,5-naphthyridine core results in a diverse range of scaffolds with potential biological activities. nih.govmdpi.com

Pyrrolo-fused Naphthyridines: An efficient synthesis of a potent antibiotic, GSK966587, involved the creation of a pyrrolo[3,2,1-de] nih.govmdpi.comnaphthyridinone core. nih.gov The synthesis proceeded through a Suzuki cross-coupling followed by chlorination and a final cyclization step to yield the fused pyrrolo-naphthyridine system. nih.gov

Imidazo-fused Naphthyridines: 1H-imidazo[4,5-c] nih.govmdpi.comnaphthyridin-2(3H)-ones have been synthesized and identified as potent inhibitors of the BET bromodomain family. nih.gov These compounds are typically built by constructing the imidazole (B134444) ring onto the existing naphthyridine framework.

Thieno-fused Naphthyridines: The synthesis of thieno[c]-fused 1,5-naphthyridine oxides has been reported, expanding the structural diversity of fused naphthyridine systems. crossref.org

Oxazolo-fused Naphthyridines: Oxazolo-quinolines have been used as key intermediates in the synthesis of more complex fused systems. For instance, 4-phenyl nih.govresearchgate.netoxazolo[4,5-c]quinolines can undergo rearrangement to form dibenzo[b,h] nih.govmdpi.comnaphthyridin-7(12H)-ones. researchgate.net

Fused Heterocycle Example Synthetic Approach Reference
PyrrolePyrrolo[3,2,1-de] nih.govmdpi.comnaphthyridinoneSuzuki coupling, chlorination, and cyclization nih.gov
Imidazole1H-Imidazo[4,5-c] nih.govmdpi.comnaphthyridin-2(3H)-oneConstruction of imidazole ring on naphthyridine core nih.gov
ThiopheneThieno[c]-fused 1,5-naphthyridine oxidesSpecific cyclization strategies crossref.org
OxazoleDibenzo[b,h] nih.govmdpi.comnaphthyridin-7(12H)-oneRearrangement of oxazolo[4,5-c]quinoline (B15046130) intermediate researchgate.net

Development of Diverse Combinatorial Libraries

The reactive nature of halogenated naphthyridines like this compound makes them ideal scaffolds for the development of combinatorial libraries. The ability to selectively functionalize the C-2 position via nucleophilic substitution allows for the rapid generation of a multitude of analogues from a common intermediate.

One documented approach utilized tetrahydro-1,5-naphthyridine scaffolds to create a 24-membered library. nih.gov The nucleophilic character of the N1 nitrogen was exploited in reactions with a wide range of electrophiles, including isocyanates, epoxides, and tosyl halides, as well as in cross-coupling processes to modify the pyridine (B92270) ring. nih.gov

Another example is the synthesis of a library of dimeric benzo[b] nih.govmdpi.comnaphthyridines. nih.gov These molecules were designed to explore the effect of different linker structures on their biological activity, demonstrating how the core scaffold can be systematically varied to probe structure-activity relationships. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies in Analogues

Understanding the relationship between the structure of a naphthyridine analogue and its resulting reactivity and properties is crucial for rational drug design. The position and electronic nature of substituents, such as the chloro and fluoro groups in this compound, profoundly influence the molecule's behavior.

Structure-Reactivity: The chlorine at the C-2 position is a key reactive site for nucleophilic substitution, making it a versatile handle for introducing diverse chemical moieties. nih.gov The fluorine at C-7, being less reactive, primarily modulates the electronic properties of the ring system, influencing factors like pKa and metabolic stability. This differential reactivity is a cornerstone of synthetic strategy.

Structure-Property (Biological Activity):

Antimalarial Agents: Structure-activity relationship (SAR) studies on 2,8-disubstituted-1,5-naphthyridines revealed that introducing basic groups at the 8-position could switch the primary mode of action from inhibiting a parasite kinase (PI4K) to inhibiting hemozoin formation. semanticscholar.org This highlights how modifying substituents on the naphthyridine core can retarget the compound to different biological pathways. semanticscholar.org

Kinase Inhibitors: Optimization of a screening hit led to the identification of novel 1,5-naphthyridine derivatives as potent and selective inhibitors of the TGF-β type I receptor (ALK5). colab.ws The study demonstrated that specific substitutions, such as aminothiazole and pyrazole (B372694) groups, were key to achieving high potency (IC₅₀ in the low nanomolar range) and selectivity. colab.ws

These examples underscore the power of using the naphthyridine scaffold as a template for systematic chemical modification to optimize biological activity and other key properties.

Advanced Applications of Naphthyridine Scaffolds in Chemical Science

Naphthyridines as Molecular Probes in Biochemical Research

Exploration of Intercalation Mechanisms with Biomolecules (e.g., DNA)

No studies were found that explore the intercalation of 2-Chloro-7-fluoro-1,5-naphthyridine with biomolecules like DNA. The ability of a molecule to intercalate is highly dependent on its specific structure and substituents, and therefore, data from other naphthyridine derivatives cannot be directly extrapolated.

Naphthyridines in Coordination Chemistry

Design and Synthesis of Naphthyridine-Based Ligands

While halo-1,5-naphthyridine derivatives are recognized as valuable intermediates for creating more complex structures, including ligands for metal complexes, there is no specific literature on the design and synthesis of ligands derived directly from This compound . nih.gov The presence of chloro and fluoro groups makes it a candidate for various cross-coupling reactions, but specific examples of its use are not available.

Metal Complex Formation and Characterization

No information is available regarding the formation of metal complexes using This compound as a ligand or the characterization of such complexes. The broader class of fused 1,5-naphthyridines has been used to form complexes with metals like Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd), but these studies utilize different substitution patterns. nih.gov

Electronic and Electrochemical Properties of Naphthyridine-Metal Complexes

Given the absence of data on metal complexes formed from This compound , there is consequently no information on their electronic or electrochemical properties.

Applications in Advanced Materials Science

The unique photophysical and electronic properties of the 1,5-naphthyridine (B1222797) core have positioned it as a valuable scaffold in the development of advanced materials. The presence of two nitrogen atoms within the bicyclic aromatic system imparts specific electronic characteristics that can be fine-tuned through substitution. The subject of this article, This compound , represents a key building block in this context. Its halogenated positions offer reactive handles for the synthesis of more complex, functional molecules. While specific research focusing exclusively on the direct applications of this compound in advanced materials is limited in currently available literature, its potential can be inferred from the broader study of related 1,5-naphthyridine derivatives.

Functional Materials for Optoelectronics and Electronics

The 1,5-naphthyridine framework is a promising component for functional materials used in optoelectronic and electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The electron-deficient nature of the naphthyridine ring makes it an excellent candidate for use as an electron-transporting or emissive material in these devices.

Although direct studies on this compound for these applications are not extensively documented, research on other substituted 1,5-naphthyridines provides strong evidence of their potential. For instance, various 1,8-naphthyridine (B1210474) oligomers have been successfully synthesized and examined in OLEDs, demonstrating high fluorescence in both solution and solid states. researchgate.net These compounds exhibit high glass-transition temperatures and reversible electrochemical reduction, making them suitable for use as emitters and electron-transport materials. researchgate.net

The chlorine and fluorine substituents on the this compound ring are expected to significantly influence its electronic properties. The fluorine atom, with its strong electron-withdrawing nature, can lower the energy levels of the molecular orbitals, which can be beneficial for electron injection and transport in electronic devices. The chloro group serves as a versatile synthetic handle for introducing a variety of other functional groups through cross-coupling reactions, allowing for the systematic tuning of the material's properties. nih.gov For example, palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig aminations, can be employed to attach chromophoric or charge-transporting moieties to the naphthyridine core. nih.gov

Table 1: Potential Optoelectronic Applications of Functionalized 1,5-Naphthyridines

Application AreaPotential Role of 1,5-Naphthyridine DerivativeKey Properties and Advantages
Organic Light-Emitting Diodes (OLEDs)Electron-Transport Layer (ETL), Emissive Layer (EML)High electron affinity, good thermal stability, tunable emission color.
Organic Field-Effect Transistors (OFETs)n-type semiconductorGood electron mobility, ambient stability.
Organic Photovoltaics (OPVs)Electron acceptor materialTunable LUMO level, broad absorption spectra.

While these applications are speculative for this compound itself, they represent active areas of research for the broader class of 1,5-naphthyridine-based materials.

Development of New Dyes and Luminescent Materials

The inherent fluorescence of many naphthyridine derivatives makes them attractive candidates for the development of new dyes and luminescent materials. The emission properties can be modulated by altering the substituents on the naphthyridine ring system.

For example, the synthesis of chalcone (B49325) derivatives from 2-chloro-1,5-naphthyridine-3-carbaldehyde has been reported, leading to compounds with potential nonlinear optical properties. iau.ir While this is a different isomer, it illustrates a common strategy for developing new materials from halogenated naphthyridines.

Table 2: Spectroscopic Data for a Related Naphthyridine Derivative

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum YieldStokes Shift (nm)
1,6-Naphthyridin-7(6H)-one derivative320-386425-474High (solvent dependent)Large (solvent dependent)

Data for a related 1,6-naphthyridin-7(6H)-one derivative, illustrating the potential for large Stokes shifts and tunable fluorescence in the naphthyridine family.

The development of luminescent materials based on this compound would likely involve synthetic modifications to extend the π-conjugation and introduce electron-donating or -withdrawing groups to fine-tune the emission color and efficiency.

Naphthyridines as Scaffolds for Chemical Biology Tool Development

The 1,5-naphthyridine scaffold is also a valuable platform for the development of chemical biology tools, such as fluorescent probes for biomolecule detection. The ability to functionalize the naphthyridine core allows for the attachment of recognition moieties that can selectively bind to specific biological targets.

While there is no specific literature on the use of this compound for this purpose, related naphthyridine derivatives have been successfully employed as fluorescent probes. The general strategy involves coupling the naphthyridine fluorophore to a ligand that has an affinity for a particular biomolecule. Upon binding, a change in the fluorescence signal (e.g., "turn-on" or "turn-off" response) can be observed.

The reactivity of the chlorine atom in this compound makes it an ideal starting point for the synthesis of such probes. nih.gov For example, it could be reacted with amines, thiols, or other nucleophiles attached to biomolecule-targeting groups. The fluorine atom can also contribute to the photophysical properties and binding affinity of the final probe.

Table 3: Potential Chemical Biology Applications of Functionalized 1,5-Naphthyridines

ApplicationDesign StrategyPotential Advantage
Fluorescent DNA/RNA probesIntercalation or covalent labeling with a 1,5-naphthyridine derivative.High sensitivity and specificity for nucleic acid structures.
Enzyme activity sensorsA 1,5-naphthyridine fluorophore linked to an enzyme substrate.Real-time monitoring of enzyme kinetics.
Ion sensorsA 1,5-naphthyridine derivative with a specific ion-binding moiety.Selective detection of biologically important ions.

The development of chemical biology tools from this compound is a promising area for future research, leveraging the synthetic versatility and favorable photophysical properties of the naphthyridine core.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-7-fluoro-1,5-naphthyridine, and how are reaction conditions optimized?

  • Methodology : Halogenation of the parent 1,5-naphthyridine core is a common approach. For example, chlorination and fluorination can be achieved via nucleophilic aromatic substitution (NAS) using POCl₃ or PCl₅ for chloro groups and KF/18-crown-6 for fluorine introduction. Reaction optimization includes temperature control (80–120°C) and solvent selection (e.g., DMF or 1,4-dioxane) to minimize side reactions .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Intermediate purification (e.g., column chromatography with petroleum ether:ethyl acetate) improves final yield (up to 63–70%) .

Q. How is this compound characterized spectroscopically, and what key data distinguish it from analogs?

  • Techniques :

  • ¹H/¹³C NMR : Look for distinct aromatic proton signals (δ 8.5–9.0 ppm) and coupling patterns (AB systems for adjacent protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using 70 eV ionization .
  • X-ray Crystallography : Resolve planar naphthyridine cores (dihedral angles <5°) and substituent orientations (e.g., chlorine/fluorine positions) .

Q. What are the stability and storage requirements for this compound?

  • Stability : Degrades under prolonged UV exposure or high humidity. Avoid temperatures >30°C to prevent decomposition into toxic byproducts (e.g., HF or Cl₂ gas) .
  • Storage : Use airtight containers with desiccants in dark, dry environments (-20°C for long-term storage). Conduct regular stability assays via HPLC .

Advanced Research Questions

Q. How do substituent positions (chloro at C2, fluoro at C7) influence reactivity and biological activity?

  • Reactivity : Chlorine at C2 enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura reactions), while fluorine at C7 increases metabolic stability via C-F bond strength. Substituent effects on π-π stacking (e.g., with DNA/RNA) can be studied via molecular docking .
  • Bioactivity : Fluorine improves blood-brain barrier penetration, making derivatives potential CNS agents. Chlorine enhances kinase inhibition (e.g., c-Met inhibitors in cancer therapy) .

Q. How to resolve contradictions in reported melting points or spectral data for halogenated naphthyridines?

  • Case Study : 2,8-Dichloro-1,5-naphthyridine has conflicting melting points (176.5–177.5°C vs. 176–179°C). Possible causes include purity differences (HPLC vs. recrystallization) or polymorphic forms. Validate via DSC and replicate synthesis under standardized conditions .
  • Data Harmonization : Cross-reference NMR shifts with computational predictions (DFT) and use high-purity solvents to eliminate solvent-shift artifacts .

Q. What computational models predict the electronic properties of this compound for material science applications?

  • DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to assess charge transport in organic semiconductors. Solubility in nonpolar solvents (e.g., CCl₄) can be modeled via COSMO-RS .
  • Applications : Use TD-DFT to simulate UV-Vis absorption for optoelectronic device design .

Q. What methodologies evaluate the compound’s potential as a drug discovery scaffold?

  • In Vitro Screening : Test against kinase panels (e.g., c-Met, EGFR) with IC₅₀ assays. Fluorine enhances selectivity by reducing off-target interactions .
  • ADMET Profiling : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and cytotoxicity (HEK293 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.